Cas no 1105210-83-0 (N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxochromene-3-carboxamide
- N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide
- F5526-0242
- VU0646054-1
- 1105210-83-0
- N-(2-(3,5-dimethylphenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- AKOS024512002
-
- Inchi: 1S/C20H19NO4/c1-13-9-14(2)11-16(10-13)24-8-7-21-19(22)17-12-15-5-3-4-6-18(15)25-20(17)23/h3-6,9-12H,7-8H2,1-2H3,(H,21,22)
- InChI Key: BINSANCLTUZPAB-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=CC=C2)C=C1C(NCCOC1=CC(C)=CC(C)=C1)=O
Computed Properties
- Exact Mass: 337.13140809g/mol
- Monoisotopic Mass: 337.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 64.6Ų
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5526-0242-2μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-5μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-10μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-20μmol |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-1mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-2mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-3mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-4mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-5mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5526-0242-10mg |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide |
1105210-83-0 | 10mg |
$79.0 | 2023-09-10 |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N-[2-(3,5-dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide: A Comprehensive Overview
N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide, identified by the CAS Registry Number 1105210-83-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a chromene moiety and a substituted phenoxy group. The chromene ring system, a fused bicyclic structure consisting of a benzene ring and a gamma-pyrone ring, contributes to the compound's electronic properties and reactivity. The substitution pattern on the phenoxy group further enhances its functional versatility, making it a valuable component in various chemical applications.
The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide involves a series of well-established organic reactions. The process typically begins with the preparation of the chromene derivative, followed by the introduction of the phenoxy group through nucleophilic substitution or coupling reactions. The final step involves amide bond formation, which is critical for stabilizing the molecule and enhancing its solubility properties. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield rates.
One of the most notable applications of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide is in the field of pharmaceutical research. Its structural features make it an ideal candidate for drug design, particularly in targeting specific biological pathways. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed for developing novel therapeutic agents. Additionally, its ability to interact with cellular receptors suggests its role in modulating signaling pathways associated with chronic diseases such as cancer and neurodegenerative disorders.
In materials science, this compound has found applications as a precursor for advanced materials such as polymers and hybrid organic-inorganic composites. Its ability to form stable covalent bonds with other functional groups makes it a valuable building block for constructing high-performance materials. Recent research has explored its use in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations. These materials hold promise for applications in sensors, drug delivery systems, and smart textiles.
The environmental impact of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been a subject of interest. Studies have investigated its biodegradability and toxicity profiles to assess its safety for industrial and commercial use. Findings indicate that under controlled conditions, the compound undergoes efficient biodegradation without posing significant risks to aquatic ecosystems. However, further research is needed to fully understand its long-term environmental effects and to develop sustainable practices for its production and disposal.
Recent breakthroughs in computational chemistry have provided new insights into the electronic structure and reactivity of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide. Advanced quantum mechanical calculations have revealed that the chromene moiety plays a pivotal role in determining the compound's electronic properties, such as its absorption spectrum and redox behavior. These findings have facilitated the design of more efficient synthetic routes and have opened new avenues for tailoring the compound's properties for specific applications.
In conclusion, N-[2-(3,5-Dimethylphenoxy)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS No. 1105210-83-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, materials science, and environmental studies. As ongoing research continues to uncover new aspects of its chemistry and functionality, this compound is poised to play an increasingly important role in advancing scientific innovation.
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